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molecular formula C9H9NO4 B1362446 Methyl 6-amino-1,3-benzodioxole-5-carboxylate CAS No. 40680-63-5

Methyl 6-amino-1,3-benzodioxole-5-carboxylate

Cat. No. B1362446
M. Wt: 195.17 g/mol
InChI Key: DXWUYJUHIZEMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739336

Procedure details

A mixture of the methyl 6-nitro-1,3-benzodioxole-5-carboxylate, 5% palladium on carbon (1.5 g), ethyl acetate (180 mL) and methanol (80 mL) was stirred 3 hours under a hydrogen atmosphere (15 psi). The mixture was filtered and concentrated and the residue was recrystallized from cyclohexane (200 mL) to give methyl 6-amino-1,3-benzodioxole-5-carboxylate (6.3 g, 32 mmol), m.p. 107°-108° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([C:13]([O:15][CH3:16])=[O:14])=[CH:6][C:7]2[O:11][CH2:10][O:9][C:8]=2[CH:12]=1)([O-])=O.C(OCC)(=O)C>[Pd].CO>[NH2:1][C:4]1[C:5]([C:13]([O:15][CH3:16])=[O:14])=[CH:6][C:7]2[O:11][CH2:10][O:9][C:8]=2[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=CC2=C(OCO2)C1)C(=O)OC
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred 3 hours under a hydrogen atmosphere (15 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from cyclohexane (200 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=CC2=C(OCO2)C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32 mmol
AMOUNT: MASS 6.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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